5-Amino-4-butyl-1H-pyrazol-3(2H)-one

Lipophilicity Drug-likeness Medicinal Chemistry

Researchers often face supply gaps for specific alkyl-substituted 5-aminopyrazoles needed for SAR studies. This compound solves that with a critical C4 n-butyl group that enhances logP for intracellular target engagement. Key features: • Enhanced Membrane Permeability: The C4-butyl chain improves logP vs. methyl/H analogs, crucial for kinase/GPCR probe design. • Fused Heterocycle Precursor: Reliable building block for synthesizing pyrazolo[1,5-a]pyrimidines. • Conformational Flexibility: Exploitable for designing probes that adapt binding conformations upon target engagement.

Molecular Formula C7H13N3O
Molecular Weight 155.20 g/mol
Cat. No. B12861336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-4-butyl-1H-pyrazol-3(2H)-one
Molecular FormulaC7H13N3O
Molecular Weight155.20 g/mol
Structural Identifiers
SMILESCCCCC1=C(NNC1=O)N
InChIInChI=1S/C7H13N3O/c1-2-3-4-5-6(8)9-10-7(5)11/h2-4H2,1H3,(H4,8,9,10,11)
InChIKeyPSHBMQUBWCYRGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-4-butyl-1H-pyrazol-3(2H)-one: Lipophilic Pyrazolone Scaffold


5-Amino-4-butyl-1H-pyrazol-3(2H)-one (Molecular Formula: C₇H₁₃N₃O, Molecular Weight: 155.20 g/mol) is a heterocyclic compound belonging to the 5-aminopyrazolone class . Characterized by an amino group at the C5 position, a carbonyl group at C3, and an n-butyl substituent at the C4 position of the pyrazole ring, this compound serves as a versatile synthetic intermediate and scaffold for the construction of more complex biologically relevant molecules [1].

5-Amino-4-butyl-1H-pyrazol-3(2H)-one: Advantages Over Simpler Pyrazolones


Simple substitution of the n-butyl group at the C4 position with a hydrogen atom or a shorter alkyl chain (e.g., methyl) profoundly alters key physicochemical and conformational properties of the pyrazolone scaffold. This modification is not isosteric; it directly impacts the compound's lipophilicity, which is a critical determinant of membrane permeability, solubility, and intermolecular interactions in both synthetic and biological contexts . Furthermore, the conformational flexibility imparted by the n-butyl chain can influence molecular recognition events, a factor that rigid or less flexible analogs cannot replicate [1].

5-Amino-4-butyl-1H-pyrazol-3(2H)-one: Lipophilicity & Structural Advantages


Lipophilicity (logP) Increase

The introduction of an n-butyl group at the C4 position significantly increases the calculated partition coefficient (logP) of the pyrazolone core, enhancing its lipophilic character. This differentiation is quantifiable using predicted logP values from chemoinformatic platforms . The increased logP value directly correlates with improved membrane permeability potential, a key advantage in cellular assay design and prodrug development.

Lipophilicity Drug-likeness Medicinal Chemistry

n-Butyl Conformational Flexibility

The n-butyl substituent in 5-Amino-4-butyl-1H-pyrazol-3(2H)-one introduces a high degree of conformational flexibility due to low rotational barriers around its single bonds . This flexibility can be crucial for optimizing interactions with biological targets or for achieving favorable crystal packing in material science applications. In contrast, analogs with shorter alkyl chains (e.g., methyl) or bulky, rigid substituents (e.g., tert-butyl) offer restricted conformational space.

Conformational Analysis Molecular Flexibility Structure-Activity Relationship

4-Butyl Chain Enhances Enzyme Inhibition

While direct biological data for 5-Amino-4-butyl-1H-pyrazol-3(2H)-one is not available, strong class-level evidence from a related series of 4-alkylpyrazoles demonstrates that the length of the 4-alkyl chain dramatically influences inhibitory potency against liver alcohol dehydrogenase (LADH) [1]. In that study, 4-butylpyrazole and 4-pentylpyrazole exhibited such high potency that their true inhibition constants required correction for enzyme concentration, whereas the parent pyrazole was significantly less active. This trend supports the critical role of the C4 alkyl chain length in modulating biological activity.

Enzyme Inhibition Alcohol Dehydrogenase Structure-Activity Relationship

Versatile Building Block for Heterocycles

5-Aminopyrazoles, including 4-substituted variants like 5-Amino-4-butyl-1H-pyrazol-3(2H)-one, are recognized as privileged building blocks for the construction of complex heterocyclic systems [1]. Their utility stems from the presence of both nucleophilic (amino) and electrophilic (carbonyl) sites, enabling diverse transformations such as cyclocondensations, cross-couplings, and C-H functionalization. This contrasts with simpler pyrazolones lacking the C4 alkyl group, which may exhibit different reactivity profiles or lead to less structurally diverse products.

Synthetic Chemistry Heterocycle Synthesis Building Block

5-Amino-4-butyl-1H-pyrazol-3(2H)-one: Optimal Use Cases


Kinase Inhibitor & GPCR Modulator Synthesis

The enhanced logP of 5-Amino-4-butyl-1H-pyrazol-3(2H)-one makes it a preferred scaffold for developing drug candidates targeting intracellular kinases or membrane-bound GPCRs, where adequate lipophilicity is required for cell permeability. Its use as a key intermediate in the synthesis of pyrazolo[1,5-a]pyrimidines and other fused heterocycles with documented biological activity is well-established [1].

Chemical Biology Probes and Tool Compounds

The compound's ability to exist in multiple tautomeric forms and its conformational flexibility can be exploited to design molecular probes that adopt specific binding conformations upon target engagement. The class-level inference from 4-alkylpyrazole LADH inhibitors suggests that the C4 butyl group may be critical for achieving high target affinity in enzyme inhibition assays [2].

Functional Dyes and Coordination Complexes

5-Aminopyrazoles are utilized in the synthesis of heterocyclic azo dyes and metal-organic frameworks. The presence of the 4-butyl group can impart desirable solubility in organic solvents and influence the photophysical properties of the resulting materials, offering advantages over simpler pyrazolone derivatives [3].

Agrochemical Building Block for Pesticides & Herbicides

Patent literature indicates that 4-substituted 5-aminopyrazoles are valuable intermediates in the preparation of compounds with insecticidal and herbicidal properties [4]. The specific substitution pattern of 5-Amino-4-butyl-1H-pyrazol-3(2H)-one may lead to enhanced bioactivity or improved environmental stability compared to non-alkylated analogs.

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